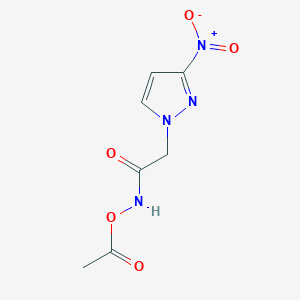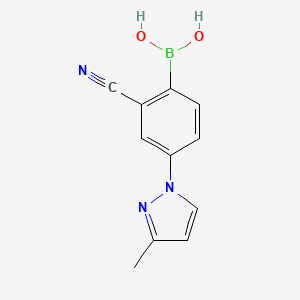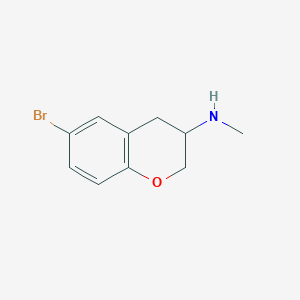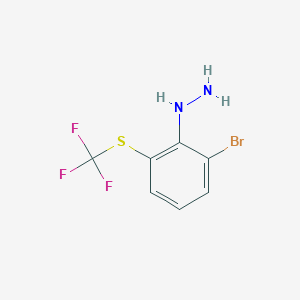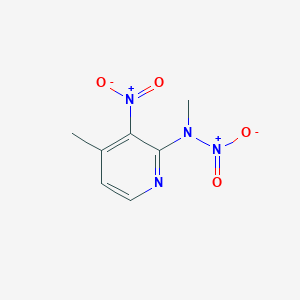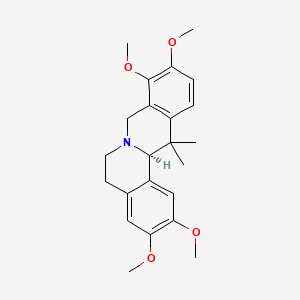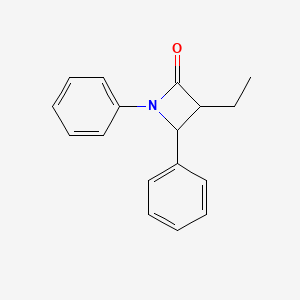
3-Ethyl-1,4-diphenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1,4-diphenylazetidin-2-one is a member of the azetidinone family, which is characterized by a four-membered lactam ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The azetidinone ring is a crucial structural component in many biologically active molecules, including β-lactam antibiotics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,4-diphenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with aromatic amines to form Schiff bases, which are then cyclized using acid chlorides in the presence of a base such as tri-n-butylamine in toluene . This method ensures the formation of the azetidinone ring with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of catalysts and automated systems can further improve the yield and reduce production costs.
化学反应分析
Types of Reactions: 3-Ethyl-1,4-diphenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
3-Ethyl-1,4-diphenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 3-Ethyl-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s aromatic rings also allow for interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
相似化合物的比较
1,4-Diphenylazetidin-2-one: Lacks the ethyl group, which may affect its reactivity and binding properties.
3-Methyl-1,4-diphenylazetidin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
3-Phenyl-1,4-diphenylazetidin-2-one: Contains an additional phenyl group, which can influence its chemical behavior and biological activity.
Uniqueness: 3-Ethyl-1,4-diphenylazetidin-2-one is unique due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications.
属性
CAS 编号 |
39629-27-1 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
3-ethyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C17H17NO/c1-2-15-16(13-9-5-3-6-10-13)18(17(15)19)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
InChI 键 |
VGNWNCUHBARGKV-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


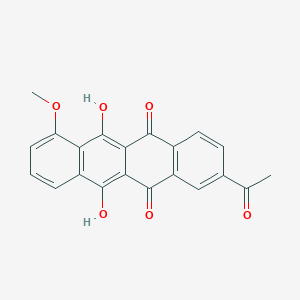
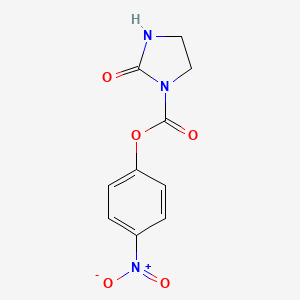
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

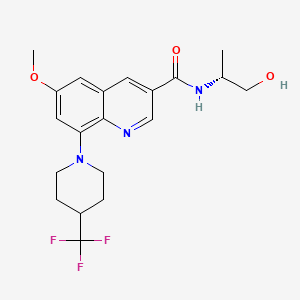
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
